molecular formula C₁₂H₁₃D₅ClNOS B1147029 Tiletamine-d5 Hydrochloride CAS No. 1246818-12-1

Tiletamine-d5 Hydrochloride

カタログ番号: B1147029
CAS番号: 1246818-12-1
分子量: 264.83
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tiletamine-d5 Hydrochloride is a deuterated form of Tiletamine Hydrochloride, a dissociative anesthetic agent. It is chemically similar to ketamine and is classified as an NMDA receptor antagonist. This compound is primarily used in veterinary medicine for its anesthetic and sedative properties .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Tiletamine-d5 Hydrochloride involves the deuteration of TiletamineThis can be achieved through various deuteration techniques, including catalytic exchange reactions using deuterium gas or deuterated solvents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions: Tiletamine-d5 Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Veterinary Anesthesia

Tiletamine-d5 hydrochloride is primarily utilized in veterinary medicine, often in combination with zolazepam, under the commercial name Telazol. This combination is effective for inducing anesthesia in a variety of animal species, including dogs, cats, and larger mammals like polar bears and bison. The anesthetic properties allow for rapid induction and effective immobilization during surgical procedures.

Case Studies:

  • A study involving Formosan serows demonstrated that tiletamine-zolazepam provided rapid induction of anesthesia with minimal complications. The recovery quality varied based on the drug combination used, highlighting the importance of dosage and administration methods .
  • In alpacas, the administration of tiletamine combined with dexmedetomidine was assessed for its effects on motor response and recovery quality. Results indicated significant variations in heart rate and respiratory parameters following different dosages of dexmedetomidine alongside tiletamine .

Pharmacological Research

This compound serves as a valuable tool in pharmacological research due to its NMDA receptor antagonism. This property allows researchers to explore neurochemical interactions and the drug's effects on various physiological processes.

Research Findings:

  • A study investigating the neurochemical interactions of tiletamine found that it acts as a potent ligand for phencyclidine receptors, influencing dopamine metabolism in rat models. This suggests potential implications for understanding psychotropic effects and developing new therapeutic agents .
  • Additionally, pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion of tiletamine in different species, providing insights into its safety profile and efficacy .

Anesthetic Efficacy Comparisons

Recent studies have compared the efficacy of this compound against other anesthetics such as ketamine and medetomidine. These comparisons are crucial for optimizing anesthetic protocols in veterinary practice.

Comparative Studies:

  • A retrospective analysis compared the anesthetic effects of tiletamine-zolazepam with ketamine-dexmedetomidine combinations in pigs undergoing surgeries. The findings indicated that both combinations provided effective anesthesia but differed in recovery profiles and physiological responses .
  • Another study highlighted the differences in recovery quality between dexmedetomidine-tiletamine-zolazepam and other combinations, emphasizing the need for tailored anesthetic protocols based on specific animal needs .

Safety and Toxicology Assessments

Safety assessments are critical when using anesthetics like this compound in clinical settings. Studies have evaluated potential side effects and toxicity levels associated with its use.

Toxicological Insights:

  • Research involving polar bears indicated that while tiletamine was effective for immobilization, monitoring was necessary due to potential respiratory depression observed during recovery phases .
  • A pharmacokinetic study on serum samples from immobilized bears showed rapid clearance of tiletamine from tissues, suggesting low risk for residual effects post-anesthesia .

作用機序

Tiletamine-d5 Hydrochloride exerts its effects by acting as an NMDA receptor antagonist. It binds to the NMDA receptor, inhibiting the action of glutamate, an excitatory neurotransmitter. This inhibition leads to a decrease in neuronal excitability, resulting in anesthesia and sedation. The molecular targets include the NMDA receptor subunits, and the pathways involved are primarily related to the inhibition of excitatory neurotransmission .

類似化合物との比較

Uniqueness: Tiletamine-d5 Hydrochloride is unique due to its deuterated form, which provides enhanced stability and allows for precise tracing in metabolic studies. Its use in veterinary medicine as an anesthetic agent also sets it apart from other similar compounds .

生物活性

Tiletamine-d5 hydrochloride is a deuterated form of tiletamine, a dissociative anesthetic primarily used in veterinary medicine. It acts as an NMDA receptor antagonist, similar to ketamine, and has been studied for its biological activity, particularly in the central nervous system (CNS). This article explores the pharmacological properties, mechanisms of action, and clinical applications of this compound based on diverse sources.

This compound has the following chemical structure and properties:

  • Chemical Formula : C₁₂H₁₇D₅NOS·HCl
  • Molar Mass : 259.795 g/mol
  • CAS Number : 14176-50-2
  • IUPAC Name : 2-(ethylamino)-2-(thiophen-2-yl)cyclohexan-1-one hydrochloride
  • Solubility : Water solubility is approximately 0.0965 mg/mL .

Tiletamine functions primarily as an NMDA receptor antagonist, inhibiting excitatory neurotransmission in the CNS. This action leads to dissociative anesthesia, characterized by a trance-like state and analgesia. The compound also exhibits potential effects on other neurotransmitter systems, including:

  • Inhibition of synaptic transmission in rat hippocampal slices.
  • Reversal of NMDA-mediated responses without affecting normal synaptic properties at low concentrations .

Sedative and Anesthetic Properties

Tiletamine-d5 is known for its sedative effects in both humans and animals. Its use in veterinary medicine often involves combinations with other agents like zolazepam to enhance anesthetic efficacy. Key studies have demonstrated:

  • Anesthetic Efficacy : Effective for immobilization in various species, including large mammals like polar bears .
  • Cardiorespiratory Stability : Studies indicate that tiletamine can maintain oxygenation without mechanical ventilation during anesthesia .

Abuse Potential and Toxicity

Tiletamine has been associated with abuse potential due to its hallucinogenic properties. Reports indicate that it can produce rewarding effects, leading to recreational use among certain populations . Furthermore, it is classified as a Schedule III controlled substance in the United States when combined with zolazepam.

Clinical Applications

This compound is primarily utilized in veterinary settings. Its applications include:

  • Anesthesia for Surgical Procedures : Commonly used for surgical procedures in dogs and cats.
  • Chemical Immobilization : Employed in wildlife management for immobilizing large animals safely .

Case Studies

Several clinical studies have explored the effects of tiletamine-d5 in various settings:

  • Study on Anesthetic Combinations :
    • Investigated the effects of combining tiletamine with dexmedetomidine in dogs.
    • Results indicated improved sedation quality and reduced recovery times compared to tiletamine alone .
  • Comparative Analysis :
    • A study comparing tiletamine-zolazepam combinations with other anesthetic protocols demonstrated favorable outcomes regarding recovery times and cardiorespiratory stability in dogs undergoing surgery .

Data Summary

PropertyValue
Chemical FormulaC₁₂H₁₇D₅NOS·HCl
Molar Mass259.795 g/mol
NMDA Receptor AntagonismYes
Clinical UseVeterinary anesthesia
Abuse PotentialYes (Schedule III)

特性

IUPAC Name

2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-thiophen-2-ylcyclohexan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS.ClH/c1-2-13-12(11-7-5-9-15-11)8-4-3-6-10(12)14;/h5,7,9,13H,2-4,6,8H2,1H3;1H/i1D2,2D2;/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYKJZQOPXDNOK-FWRSOEPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1(CCCCC1=O)C2=CC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])C([2H])([2H])N([2H])C1(CCCCC1=O)C2=CC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。